molecular formula C14H14ClNO2S B2847622 2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide CAS No. 1286710-55-1

2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide

Cat. No. B2847622
CAS RN: 1286710-55-1
M. Wt: 295.78
InChI Key: SVCNCKITRVYCQB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide” is not explicitly mentioned in the available resources .

Scientific Research Applications

Thiophene Analogues of Carcinogens

  • Research Focus : Thiophene analogues of known carcinogens, like benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. The study explored if replacing an aromatic ring with a thiophene ring affects carcinogenic activity.
  • Findings : The compounds showed potential carcinogenicity in vitro, indicating the importance of evaluating structurally new compounds for carcinogenic potential.
  • Implications : This research underlines the significance of structural analysis in the development of safer chemicals and drugs.
  • Source : (Ashby et al., 1978).

Environmental Presence and Impact

  • Research Focus : The environmental occurrence, fate, and behavior of parabens, compounds with phenolic groups similar to the mentioned compound, were reviewed to understand their impact on aquatic environments.
  • Findings : Despite treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface water and sediments, raising concerns about their environmental impact.
  • Implications : This highlights the need for monitoring and mitigating the environmental impact of such compounds.
  • Source : (Haman et al., 2015).

Pharmaceutical Applications and Toxicity

  • Research Focus : Analysis of acetaminophen, a widely used pharmaceutical, was conducted to understand its toxicity and degradation by advanced oxidation processes.
  • Findings : Various kinetics, mechanisms, and by-products of acetaminophen degradation were identified, along with insights into its biotoxicity.
  • Implications : The study contributes to enhancing the degradation of pharmaceutical compounds like acetaminophen, potentially applicable to related compounds.
  • Source : (Qutob et al., 2022).

Anticancer Drug Development

  • Research Focus : The search for anticancer drugs with high tumor specificity and less keratinocyte toxicity was summarized, focusing on compounds synthesized with potential anticancer properties.
  • Findings : Certain compounds showed high tumor specificity with minimal keratinocyte toxicity, indicating their potential as safer anticancer drugs.
  • Implications : This research emphasizes the importance of developing new anticancer drugs with reduced side effects.
  • Source : (Sugita et al., 2017).

Mechanism of Action

The mechanism of action of “2-(2-chlorophenyl)-N-(2-hydroxy-2-(thiophen-3-yl)ethyl)acetamide” is not detailed in the available resources .

properties

IUPAC Name

2-(2-chlorophenyl)-N-(2-hydroxy-2-thiophen-3-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c15-12-4-2-1-3-10(12)7-14(18)16-8-13(17)11-5-6-19-9-11/h1-6,9,13,17H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCNCKITRVYCQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)NCC(C2=CSC=C2)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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